N-(5,6-Dihydro-4H-cyclopenta[c]isoxazol-3-yl)butyramide
CAS No.:
Cat. No.: VC17248471
Molecular Formula: C10H14N2O2
Molecular Weight: 194.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H14N2O2 |
|---|---|
| Molecular Weight | 194.23 g/mol |
| IUPAC Name | N-(5,6-dihydro-4H-cyclopenta[c][1,2]oxazol-3-yl)butanamide |
| Standard InChI | InChI=1S/C10H14N2O2/c1-2-4-9(13)11-10-7-5-3-6-8(7)12-14-10/h2-6H2,1H3,(H,11,13) |
| Standard InChI Key | RVXGMWXGCYCNDD-UHFFFAOYSA-N |
| Canonical SMILES | CCCC(=O)NC1=C2CCCC2=NO1 |
Introduction
Structural Characterization and Molecular Properties
Core Architecture and Stereoelectronic Features
The compound’s bicyclic framework consists of a 5,6-dihydro-4H-cyclopenta[c]isoxazole moiety fused to a butyramide group. The isoxazole ring, a five-membered heterocycle containing oxygen and nitrogen, confers rigidity and π-electron density, while the cyclopentane ring introduces strain that may enhance reactivity . The butyramide side chain (CH₂CH₂CH₂CONH-) extends from the isoxazole’s 3-position, providing hydrogen-bonding capacity and hydrophobic interactions.
IUPAC Nomenclature and SMILES Representation
The systematic IUPAC name is N-(5,6-dihydro-4H-cyclopenta[c] oxazol-3-yl)butanamide, reflecting the bicyclic system and substituents . The SMILES string CCCC(=O)NC1=C2CCCC2=NO1 encodes the connectivity: a butyramide group linked to a nitrogen atom on the isoxazole ring, which is fused to a cyclopentane .
3D Conformational Analysis
Computational models reveal that the cyclopentane ring adopts an envelope conformation, minimizing steric strain. The isoxazole’s planar structure allows for π-π stacking with aromatic residues in biological targets, while the amide group participates in hydrogen bonding .
Synthetic Routes and Methodological Challenges
Retrosynthetic Analysis
The synthesis of N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)butyramide likely involves two key steps:
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Cyclization to form the bicyclic isoxazole core.
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Amide coupling between the bicyclic amine and butyric acid derivatives.
Cyclization Strategies
A plausible route involves the reaction of a γ-keto nitrile with hydroxylamine to form the isoxazole ring, followed by cyclopentane annulation via intramolecular aldol condensation. Alternative methods may employ transition metal catalysis or photochemical activation.
Amide Bond Formation
The amine group on the isoxazole can react with butyryl chloride or activated esters (e.g., N-hydroxysuccinimide esters) under Schotten-Baumann conditions. Microwave-assisted coupling may enhance yield and reduce side reactions.
Biological Activity and Mechanistic Hypotheses
Putative Targets and Mechanisms
Although direct studies are sparse, structurally analogous isoxazole derivatives exhibit activity against microbial pathogens and parasitic infections. The compound’s amide group may inhibit proteases or kinases, while the isoxazole could modulate G protein-coupled receptors (GPCRs) implicated in inflammation or neurotransmission .
Antiparasitic Activity
In Plasmodium falciparum, isoxazole-containing compounds inhibit heme detoxification. The hydrophobic cyclopentane moiety in this compound may enhance membrane permeability, facilitating accumulation in parasitized erythrocytes.
Comparative Analysis with Structural Analogs
N-(3-Cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)isobutyramide
This analog (CAS No. 300712-74-7) replaces the isoxazole with a thiophene and introduces a cyano group. The thiophene’s sulfur atom increases lipophilicity, potentially enhancing blood-brain barrier penetration .
| Property | N-(5,6-Dihydro-4H-cyclopenta[c]isoxazol-3-yl)butyramide | N-(3-Cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)isobutyramide |
|---|---|---|
| Molecular Formula | C₁₀H₁₄N₂O₂ | C₁₂H₁₄N₂OS |
| Molecular Weight (g/mol) | 194.23 | 234.32 |
| Key Functional Groups | Isoxazole, amide | Thiophene, cyano, amide |
| LogP (Predicted) | 1.2 | 2.5 |
Future Research Directions
Synthesis Optimization
Developing enantioselective routes to access chiral variants could enable structure-activity relationship (SAR) studies. Asymmetric catalysis using BINOL-derived phosphoric acids may induce stereocontrol during cyclization.
In Silico Screening
Molecular dynamics simulations could identify off-target interactions, reducing toxicity risks. Virtual screening against the ZINC15 database may reveal structural analogs with improved pharmacokinetics.
Preclinical Validation
In vitro assays assessing cytotoxicity, metabolic stability, and target engagement are critical. Collaborative efforts with academic labs could accelerate translational research, particularly in antimicrobial and anticancer domains .
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